molecular formula C21H30O3 B3027630 12alpha-Methoxygrandiflorenic acid CAS No. 135383-94-7

12alpha-Methoxygrandiflorenic acid

Cat. No.: B3027630
CAS No.: 135383-94-7
M. Wt: 330.5 g/mol
InChI Key: OGFJKOZDMWYQDJ-KLSAVCNVSA-N
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Description

12alpha-Methoxygrandiflorenic acid is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,5R,9R,12S,13R)-12-methoxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13-11-21-9-6-16-19(2,7-5-8-20(16,3)18(22)23)17(21)10-15(24-4)14(13)12-21/h10,14-16H,1,5-9,11-12H2,2-4H3,(H,22,23)/t14-,15+,16+,19-,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFJKOZDMWYQDJ-KLSAVCNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)OC)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@H](C3)C(=C)C4)OC)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Precursors of 12alpha Methoxygrandiflorenic Acid

Methylation Reactions in Diterpenoid Biosynthesis

The final step in the biosynthesis of this compound is a methylation reaction. This biochemical transformation is crucial for the structural diversity and biological activity of many natural products.

In diterpenoid biosynthesis, methylation reactions are typically catalyzed by a class of enzymes known as methyltransferases (MTs). These enzymes facilitate the transfer of a methyl group from a donor molecule to a specific functional group on the substrate. The most common methyl group donor in biological systems is S-adenosyl-L-methionine (SAM). SAM-dependent methyltransferases are a vast and diverse superfamily of enzymes that play a pivotal role in the biosynthesis of a wide array of secondary metabolites. nih.govnih.gov

The reaction mechanism of SAM-dependent methyltransferases generally involves a nucleophilic attack from an electron-rich atom on the substrate, such as an oxygen atom of a hydroxyl group or a nitrogen atom of an amine, on the electrophilic methyl group of SAM. This results in the formation of a methylated product and S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.gov

In the context of this compound biosynthesis, a specific O-methyltransferase is responsible for the methylation of the 12alpha-hydroxyl group of the precursor, 12alpha-hydroxygrandiflorenic acid. This enzyme would bind both the diterpenoid substrate and the SAM cofactor, positioning them optimally for the methyl transfer to occur, thus forming the final methoxy (B1213986) group at the C-12alpha position. While the specific methyltransferase from Wedelia chinensis has not yet been isolated or characterized, its existence is inferred from the structure of the final natural product. The substrate specificity of such enzymes is often high, ensuring that methylation occurs at the correct position and with the correct stereochemistry.

Research into diterpenoid biosynthesis has provided significant insights into the enzymes responsible for their formation and modification. Studies on gibberellin biosynthesis, which also involves kaurane intermediates, have led to the characterization of several cytochrome P450 enzymes responsible for oxidation steps. For instance, ent-kaurenoic acid oxidase, a CYP88A subfamily member, has been shown to catalyze multiple oxidation steps starting from ent-kaurenoic acid. nih.gov

Furthermore, research on the biosynthesis of other complex natural products has highlighted the role of specific hydroxylases and methyltransferases. For example, the bioinspired synthesis of platensimycin (B21506) has been achieved using ent-kaurenoic acid and grandiflorenic acid as starting materials, underscoring the close biosynthetic relationship between these molecules. nih.govacs.org While direct enzymatic evidence for the biosynthesis of this compound is still forthcoming, the well-established principles of diterpenoid biosynthesis provide a robust framework for understanding its formation.

Natural Occurrence and Isolation Methodologies

Botanical Sources of 12α-Methoxygrandiflorenic Acid

12α-Methoxygrandiflorenic acid has been isolated from plants belonging to the Asteraceae family, which is one of the largest families of flowering plants. Within this family, the compound has been identified in the genus Wedelia. Notably, two species have been confirmed as sources of 12α-Methoxygrandiflorenic acid: Wedelia trilobata and Wedelia chinensis. rhhz.netmedchemexpress.com

A phytochemical investigation of Wedelia trilobata led to the isolation of four new ent-kaurane diterpenoids alongside eleven known ones, which included 12α-methoxygrandiflorenic acid. rhhz.net Similarly, this compound has also been reported as being isolated from the whole plant of Wedelia chinensis (Osbeck.). medchemexpress.com

Wedelia trilobata, also known by its synonym Sphagneticola trilobata, is a species from which numerous ent-kaurane diterpenes have been isolated. rhhz.netresearchgate.netresearchgate.netnih.gov The presence of grandiflorenic acid in this plant further underscores the biosynthetic potential of this species to produce related diterpenoid structures. researchgate.netnih.gov

Table 1: Botanical Sources of 12α-Methoxygrandiflorenic Acid

FamilyGenusSpeciesCommon Name
AsteraceaeWedeliaWedelia trilobata (L.) PruskiCreeping Daisy, Singapore Daisy
AsteraceaeWedeliaWedelia chinensis (Osbeck) Merr.Chinese Wedelia

Geographical Distribution and Ecological Relevance

Wedelia chinensis is a perennial herb commonly found in moist and wet environments. sphinxsai.comiisc.ac.in Its native range extends across India, China, and Japan. nih.gov In India, it is distributed in states such as Andhra Pradesh, Karnataka, Kerala, Odisha, and Tamil Nadu, often found in marshy areas and on hill slopes. sphinxsai.comiisc.ac.in The plant is also found in other parts of Southeast Asia, including Cambodia, Laos, Vietnam, and the Philippines.

Ecologically, Wedelia chinensis plays a role in soil stabilization, helping to prevent erosion with its dense, mat-forming growth, particularly along riverbanks and in wetlands. researchgate.net It provides a habitat for various forms of wildlife and attracts pollinators like bees and butterflies, contributing to local biodiversity. picturethisai.com The plant is also noted for its allelopathic potential, meaning it can inhibit the growth of other plant species in its vicinity. nih.govmdpi.com

Wedelia trilobata is recognized as an invasive clonal plant in some regions. researchgate.net It is used in traditional medicine in Vietnam for treating fever and malaria, and in the Caribbean and Central America for ailments such as backache and sores. rhhz.netresearchgate.net

Extraction and Purification Techniques

The isolation of 12α-Methoxygrandiflorenic acid from its botanical sources involves a multi-step process that begins with extraction from the plant material, followed by purification to isolate the compound of interest.

The initial step in isolating 12α-Methoxygrandiflorenic acid and other kaurane (B74193) diterpenes from Wedelia species typically involves solvent extraction. Published studies indicate that ethanol (B145695) is an effective solvent for this purpose. rhhz.net The general procedure involves the extraction of the pulverized plant material, often the aerial parts or the whole plant, with ethanol. rhhz.netindiabiodiversity.org For instance, the aerial parts of a related species were subjected to reflux extraction with 90% ethanol. indiabiodiversity.org

Following the initial ethanol extraction, the resulting crude extract is often concentrated under reduced pressure. This concentrated residue is then typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent used for this partitioning step is ethyl acetate (B1210297), which helps to separate the medium-polarity compounds, including many diterpenes, from more polar or non-polar constituents. indiabiodiversity.org

Column chromatography is a critical technique for the separation and purification of 12α-Methoxygrandiflorenic acid from the crude extract. rhhz.netresearchgate.net Silica (B1680970) gel is frequently used as the stationary phase in column chromatography for the separation of kaurane diterpenes. indiabiodiversity.orgnih.gov

In a typical procedure, the ethyl acetate fraction obtained from solvent partitioning is subjected to silica gel column chromatography. indiabiodiversity.org A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for this purpose is a mixture of petroleum ether and ethyl acetate, with the ratio progressively changed from non-polar (e.g., 10:0 v/v) to more polar (e.g., 0:1 v/v). indiabiodiversity.org This gradient elution allows for the separation of compounds with different polarities.

Further purification of the fractions obtained from silica gel chromatography may be necessary. Techniques such as Medium Pressure Liquid Chromatography (MPLC) with reversed-phase (C-18) columns and Sephadex LH-20 column chromatography can be employed for finer separation. researchgate.netnih.gov Preparative High-Performance Liquid Chromatography (HPLC) may also be used in the final stages to obtain the pure compound. researchgate.net

The isolation of 12α-Methoxygrandiflorenic acid from Wedelia trilobata specifically involved the use of column chromatography to fractionate the ethanol extract. rhhz.netresearchgate.net

Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC) in Isolation

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique in the purification of 12alpha-Methoxygrandiflorenic acid from crude plant extracts. This chromatographic method offers high resolution and sensitivity, enabling the separation of structurally similar diterpenoids. In the isolation of this compound from Wedelia chinensis, HPLC is often employed as a final purification step after preliminary separation by column chromatography.

The process typically involves the use of a reversed-phase HPLC column, such as a C18 column. A gradient elution system is commonly utilized, where the mobile phase composition is gradually changed to achieve optimal separation. For instance, a solvent system of methanol (B129727) and water, often with the addition of a small amount of acid like formic acid to improve peak shape, is frequently employed. The separation is monitored using a UV detector, typically at a wavelength around 210 nm, which is suitable for detecting the carboxylic acid chromophore in the molecule.

The fraction corresponding to the peak of this compound is collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated compound is then assessed by analytical HPLC, where a sharp, symmetrical peak indicates a high degree of purity.

Crystallization and Sample Preparation for Spectroscopic Analysis

Following isolation by HPLC, crystallization is often performed to obtain this compound in a highly pure, crystalline form, which is essential for unambiguous structure determination by X-ray crystallography. The process of crystallization involves dissolving the purified compound in a suitable solvent or a mixture of solvents and then slowly allowing the solvent to evaporate or changing the solvent composition to induce crystal formation. The choice of solvent is critical and is determined empirically.

Once suitable crystals are obtained, they are carefully mounted for X-ray diffraction analysis. This technique provides precise information about the three-dimensional arrangement of atoms in the molecule, confirming the stereochemistry at chiral centers, including the alpha configuration of the methoxy (B1213986) group at the C-12 position.

For other spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the purified, and often crystallized, this compound is dissolved in an appropriate deuterated solvent (e.g., chloroform-d, methanol-d4) for NMR analysis or a volatile solvent for MS analysis. These spectroscopic methods provide detailed structural information. ¹H and ¹³C NMR spectra reveal the connectivity of atoms and the chemical environment of each proton and carbon atom, while high-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.

Biosynthetic Pathways and Precursors

General ent-Kaurane Diterpenoid Biosynthesis

The construction of the fundamental ent-kaurane skeleton is a conserved process in plants and other organisms, originating from simple isoprenoid units.

Terpenoids in plants are synthesized through two primary pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov The MVA pathway is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), while the MEP pathway typically supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.govnih.gov

Diterpenoids, including the ent-kaurane family, are predominantly synthesized via the MEP pathway. oup.comnih.gov However, there is established crosstalk between the two pathways, allowing for the transport of common isoprenoid precursors like isopentenyl pyrophosphate (IPP) and geranylgeranyl pyrophosphate (GGPP) between the cytosol and plastids. nih.govnih.gov This integration ensures a regulated supply of building blocks for the various terpenoid-derived molecules essential for the plant.

The biosynthesis of all diterpenes begins with the C20 compound, geranylgeranyl pyrophosphate (GGPP). researchgate.netresearchgate.netresearchgate.net GGPP is formed from the sequential addition of three isopentenyl pyrophosphate (IPP) molecules to one molecule of dimethylallyl diphosphate (B83284) (DMAPP). nih.gov It serves as the universal and direct precursor for the vast structural diversity of diterpenoids. researchgate.netresearchgate.net In the context of ent-kaurane biosynthesis, GGPP is the substrate for the first committed step, a cyclization reaction that initiates the formation of the complex tetracyclic structure. researchgate.netnih.gov

The conversion of the linear GGPP molecule into the tetracyclic ent-kaurene (B36324) is a two-step process catalyzed by two distinct diterpene synthases (diTPSs). researchgate.netthegoodscentscompany.comnih.gov

Copalyl Diphosphate Synthase (CPS): This enzyme, also known as ent-kaurene synthase A, is a class II diTPS. researchgate.netresearchgate.net It catalyzes the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). researchgate.netnih.govthegoodscentscompany.com This reaction is a critical branch point, committing the precursor to the biosynthesis of gibberellins (B7789140) and other ent-kaurane diterpenoids. nih.gov Class II diterpene synthases are characterized by a conserved DxDD motif that is crucial for the protonation of the substrate. nih.gov

Kaurene Synthetase (KS): This enzyme, also known as ent-kaurene synthase B, is a class I diTPS. researchgate.net It takes the ent-CPP produced by CPS and catalyzes a second, more complex cyclization and rearrangement cascade. researchgate.netnih.gov This process involves the ionization of the diphosphate group and results in the formation of the characteristic four-ringed ent-kaurene skeleton. researchgate.netnih.gov Class I enzymes possess conserved DDxxD and NSE/DTE motifs essential for their catalytic activity. nih.gov

In angiosperms, CPS and KS are typically two separate, monofunctional enzymes, whereas in some fungi and lower plants, they can exist as a single bifunctional protein. nih.govresearchgate.net

Specific Biosynthetic Steps Leading to 12α-Methoxygrandiflorenic Acid

Following the formation of the basic ent-kaurane framework, a series of tailoring reactions, primarily oxidations and methylations, occur to produce the final specialized diterpenoid.

Grandiflorenic acid is a known kaurane (B74193) diterpene, ent-kaur-9(11),16-dien-19-oic acid, found in various plants, including Sphagneticola trilobata. researchgate.netthegoodscentscompany.comnih.gov Its chemical structure serves as the immediate scaffold for 12α-Methoxygrandiflorenic acid. The nomenclature itself implies that 12α-Methoxygrandiflorenic acid is a derivative of grandiflorenic acid, differing by the addition of a methoxy (B1213986) group at the C-12α position. The biosynthesis, therefore, proceeds from grandiflorenic acid, which has already undergone the initial cyclizations and subsequent oxidation at C-19 to form a carboxylic acid.

The conversion of grandiflorenic acid to 12α-Methoxygrandiflorenic acid requires two key enzymatic modifications: hydroxylation followed by methylation.

Hydroxylation: The introduction of a hydroxyl group onto an unactivated carbon, such as the C-12 position of the kaurane skeleton, is a chemically challenging reaction typically catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govoup.com These heme-containing enzymes are known for their ability to perform regio- and stereoselective hydroxylations of complex molecules. nih.gov In diterpenoid biosynthesis, CYPs are responsible for the vast oxidative diversification of the core skeletons. oup.com While the specific CYP responsible for C-12 hydroxylation of grandiflorenic acid has not been fully characterized, the mechanism would involve the activation of molecular oxygen and insertion of an oxygen atom into the C-H bond at the C-12α position, yielding 12α-hydroxygrandiflorenic acid.

Methylation: The final step is the methylation of the newly installed 12α-hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT). OMTs are a class of enzymes that transfer a methyl group from a donor molecule, almost always S-adenosyl-L-methionine (SAM), to a hydroxyl group on the substrate. This enzymatic step converts the 12α-hydroxygrandiflorenic acid intermediate into the final product, 12α-Methoxygrandiflorenic acid. The substrate specificity of OMTs plays a crucial role in defining the final structure of many natural products.

Chemical Synthesis and Semi Synthesis Strategies

Total Synthesis Approaches for ent-Kaurane Diterpenoids

The total synthesis of the tetracyclic ent-kaurane core is a formidable challenge that has been met with a variety of innovative strategies. While a total synthesis specifically targeting 12α-Methoxygrandiflorenic acid has not been reported, the approaches developed for other members of the ent-kaurane family provide a roadmap for its potential de novo synthesis.

A key structural feature of many ent-kaurane diterpenoids is the bicyclo[3.2.1]octane ring system. The Lei group, for instance, developed a concise method for constructing the ent-kaurane core that utilizes a rhodium-catalyzed [3+2+1] cycloaddition to form the B and C rings in a single step, followed by a palladium-mediated cycloalkenylation to forge the critical [3.2.1] ring system. nih.govrsc.org This strategy was successfully applied to the total synthesis of (±)-1α-hydroxykauran-12-one, (±)-12-oxo-9,11-dehydrokaurene, and (±)-12α-hydroxy-9,11-dehydrokaurene, the latter of which bears a hydroxyl group at the same C-12α position as the methoxy (B1213986) group in the target compound. rsc.orgresearchgate.net

Another powerful tool for constructing the ent-kaurane skeleton is the Diels-Alder reaction. The Jia group reported an asymmetric total synthesis of (−)-glaucocalyxin A, a highly oxidized ent-kaurane, which featured an intramolecular Diels-Alder reaction to form the tetracyclic core. nih.gov Similarly, the Luo group completed the racemic total synthesis of (±)-maoecrystal P, a C-20 oxygenated ent-kaurene (B36324), using a highly regioselective and diastereoselective intermolecular Diels-Alder cycloaddition. nih.govrsc.org

Radical cyclizations have also proven effective. For the synthesis of (−)-glaucocalyxin A, a Mn(III)-mediated radical cyclization was employed at an early stage to form a C-14 oxygenated bicyclo[3.2.1]octane ring. nih.gov Furthermore, a SmI2-mediated carbonyl-alkene reductive coupling was a key step in the synthesis of (±)-maoecrystal P for installing the [3.2.1] ring system. nih.govrsc.org

These diverse strategies highlight the array of synthetic methodologies available for assembling the complex ent-kaurane framework. A plausible total synthesis of 12α-Methoxygrandiflorenic acid could involve the construction of a suitable ent-kaurane intermediate, such as a 12-oxo or 12α-hydroxy derivative, followed by a late-stage methylation to install the desired methoxy group.

Table 1: Key Strategies in the Total Synthesis of ent-Kaurane Diterpenoids

Synthetic StrategyKey Reaction(s)Example Synthesized Compound(s)Reference(s)
Cycloaddition/CycloalkenylationRh-catalyzed [3+2+1] cycloaddition, Pd-mediated cycloalkenylation(±)-12α-hydroxy-9,11-dehydrokaurene nih.govrsc.org
Intramolecular Diels-AlderDiels-Alder reaction(−)-glaucocalyxin A nih.gov
Intermolecular Diels-AlderDiels-Alder reaction(±)-maoecrystal P nih.govrsc.org
Radical CyclizationMn(III)-mediated radical cyclization, SmI2-mediated reductive coupling(−)-glaucocalyxin A, (±)-maoecrystal P nih.govrsc.org

Semi-Synthetic Modifications of 12α-Methoxygrandiflorenic Acid Precursors

Semi-synthesis offers a more direct route to 12α-Methoxygrandiflorenic acid and its analogues by leveraging the availability of structurally related natural products. Grandiflorenic acid, which possesses the core ent-kaurane skeleton, is a prime starting material for such endeavors. It can be isolated from various plant sources, including Montanoa tomentosa. researchgate.net

The chemical modification of grandiflorenic acid has been explored to generate a variety of derivatives. For instance, grandiflorenic acid has been converted to its methyl ester, ent-kaura-9(11),16-dien-19-oic acid methyl ester. researchgate.net Furthermore, it has been transformed into ent-kaur-9(11),16-dien-19-ol, which was subsequently esterified with a series of substituted benzoic acids. researchgate.net

While the direct conversion of grandiflorenic acid to 12α-Methoxygrandiflorenic acid has not been explicitly described, the introduction of an oxygen functionality at the C-12 position is a feasible transformation. Fungal biotransformations of kaurane (B74193) diterpenes have been shown to introduce hydroxyl groups at various positions, including C-11 and C-12. mdpi.com Chemically, allylic oxidation of the C-9(11) double bond in grandiflorenic acid could potentially introduce a hydroxyl group at C-12, which could then be methylated to yield the target compound. The use of reagents like selenium dioxide is a common method for allylic oxidation. nih.gov

The synthesis of related 12-oxygenated kaurane diterpenoids provides further precedent. For example, the synthesis of novel ent-kaurane-type diterpenoid derivatives effective against highly aggressive tumor cells involved allylic oxidation with selenium dioxide to introduce a hydroxyl group. nih.gov

Development of Novel Synthetic Analogues and Derivatives

The development of novel synthetic analogues of 12α-Methoxygrandiflorenic acid is driven by the desire to explore structure-activity relationships and to optimize biological activity. The ent-kaurane scaffold is amenable to a wide range of chemical modifications.

One common strategy is the modification of the carboxylic acid group at C-19. As mentioned, grandiflorenic acid has been reduced to the corresponding alcohol and esterified to produce a library of compounds. researchgate.net Another approach involves the synthesis of glycoside derivatives of kaurane diterpenes to improve properties such as water solubility. nih.gov

The introduction of different functional groups onto the tetracyclic core is also a key area of investigation. The synthesis of eriocalyxin B derivatives bearing one or two α,β-unsaturated ketone units has been reported to yield potent antitumor agents. mdpi.com The development of these derivatives often involves multi-step synthetic sequences starting from simpler precursors.

Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, can be applied to generate novel analogues. nih.govnih.govacs.orgacs.org For example, the methoxy group at C-12 could be replaced with other alkoxy groups, a hydroxyl group, or a fluorine atom to probe the importance of this substituent for biological activity.

The synthesis of such analogues often relies on the robust synthetic methodologies developed for the core ent-kaurane structure, followed by specific functional group interconversions. The creation of diverse libraries of these compounds is crucial for identifying new leads with improved therapeutic potential.

Structure Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the structure of organic molecules in solution. For a compound like 12alpha-Methoxygrandiflorenic acid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its molecular puzzle.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational information for structure determination.

The ¹H NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. For a kaurane (B74193) diterpene skeleton, characteristic signals would be expected for methyl groups, methylene (B1212753) and methine protons on the fused ring system, and any protons associated with functional groups such as the methoxy (B1213986) and carboxylic acid moieties. The integration of the signals corresponds to the number of protons of each type.

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal provides insight into its hybridization (sp³, sp², sp) and its electronic environment. For instance, the carbon of the carboxylic acid would appear at a significantly downfield shift (typically ~170-185 ppm), while the methoxy carbon would be found in the 50-60 ppm region. The carbons of the kaurane skeleton would populate the upfield region of the spectrum.

A representative, though hypothetical, summary of expected ¹H and ¹³C NMR chemical shifts for the core kaurane structure of this compound is presented below, based on data from similar known kaurane diterpenoids. nih.govpreprints.org

PositionExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)
135-451.0-1.9 (m)
215-251.3-2.0 (m)
330-401.1-1.8 (m)
430-40-
550-601.0-1.5 (m)
620-301.2-1.9 (m)
735-451.3-2.0 (m)
840-50-
950-601.5-2.0 (m)
1035-45-
1120-301.4-2.1 (m)
1270-80 (with OCH₃)3.5-4.0 (m)
1340-502.5-3.0 (m)
1435-451.2-1.9 (m)
1545-551.6-2.2 (m)
16150-160-
17100-1104.7-5.0 (br s)
1825-351.1-1.3 (s)
19175-185 (COOH)-
2015-250.8-1.2 (s)
12-OCH₃55-653.3-3.6 (s)

Note: This table is illustrative and actual chemical shifts can vary based on solvent and specific molecular geometry.

While 1D NMR provides a list of ingredients, 2D NMR experiments reveal how these ingredients are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. nih.gov Cross-peaks in a COSY spectrum establish direct ¹H-¹H connectivities, allowing for the tracing of proton networks within the molecule, for example, through the cyclohexane (B81311) rings of the kaurane framework.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is an invaluable tool for assigning the ¹H and ¹³C signals definitively. For instance, the proton signal of the methoxy group would show a correlation to the methoxy carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is crucial for piecing together the entire carbon skeleton. For example, the protons of the methyl group at C-20 would show HMBC correlations to C-1, C-5, C-9, and C-10, confirming their position in the ring system. The correlation between the methoxy protons and the carbon at C-12 would definitively place the methoxy group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the relative stereochemistry of a molecule. For this compound, NOESY would be used to establish the alpha orientation of the methoxy group at C-12 by observing spatial correlations to other protons with known stereochemistry on the kaurane skeleton.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass of a molecule and can be used to determine its elemental formula and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₂₁H₃₂O₃), the expected exact mass would be calculated and compared to the experimentally measured mass to confirm the molecular formula.

IonCalculated m/z
[M+H]⁺333.2424
[M+Na]⁺355.2243
[M-H]⁻331.2278

Note: These values are calculated for the monoisotopic masses.

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the masses of the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides valuable clues about the molecule's structure. For a kaurane diterpene like this compound, characteristic fragmentation pathways would be expected. These often involve neutral losses of small molecules like H₂O, CO, and CO₂, and cleavages within the ring system. The presence of the methoxy group would likely lead to a characteristic loss of methanol (B129727) (CH₃OH) or a formaldehyde (B43269) (CH₂O) radical.

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the three-dimensional arrangement of atoms in a molecule, or its absolute configuration, is a critical step in chemical analysis, particularly for chiral molecules isolated from natural sources. X-ray crystallography stands as a powerful and unambiguous method for achieving this. nih.govresearchgate.net The technique is predicated on the phenomenon of anomalous scattering (or resonant scattering), which provides the necessary information to distinguish between a molecule and its non-superimposable mirror image (enantiomer). mit.edued.ac.uk

The process involves irradiating a single, high-quality crystal of the compound with X-rays. researchgate.net As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted, creating a unique pattern of intensities. For non-centrosymmetric crystals, which are characteristic of enantiopure chiral compounds, the intensities of certain reflections, known as Bijvoet pairs (hkl and -h-k-l), will differ due to anomalous scattering. mit.edu This difference, though often small, is the key to assigning the correct absolute stereochemistry.

A crucial parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. nih.gov A value of the Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration with a high degree of confidence. researchgate.net Conversely, a value approaching 1 would indicate that the inverted structure is the correct one.

While the presence of heavier atoms (like halogens or sulfur) in a molecule can enhance the anomalous scattering effect, advancements in instrumentation and computational methods have made it increasingly feasible to determine the absolute configuration of light-atom molecules, which contain only carbon, hydrogen, and oxygen. researchgate.netmit.edu This is particularly relevant for many natural products, including terpenoids like this compound.

Although specific X-ray crystallographic data for this compound is not detailed in the reviewed literature, the table below illustrates the typical crystallographic data that would be obtained from such an analysis. This data provides a comprehensive summary of the crystal structure and the quality of the X-ray diffraction experiment.

Table 1: Illustrative Crystallographic Data

Parameter Value
Empirical formula C₂₁H₂₈O₃
Formula weight 328.44
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 10.123
b (Å) 12.456
c (Å) 15.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1994.5
Z 4
Density (calculated) (g/cm³) 1.093
Absorption coefficient (mm⁻¹) 0.073
F(000) 712
Theta range for data collection (°) 2.5-26.0
Reflections collected 15890
Independent reflections 3920 [R(int) = 0.034]
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112
R indices (all data) R₁ = 0.058, wR₂ = 0.125
Absolute structure parameter 0.0(1)

Note: The data presented in this table is for illustrative purposes and does not represent experimentally determined values for this compound.

Table 2: Compound Names Mentioned

Compound Name

Biological Activities and Proposed Molecular Mechanisms in Vitro Studies

Anti-inflammatory Effects

Extracts of Wedelia chinensis are traditionally used in herbal medicine for their anti-inflammatory properties. nih.govijprajournal.comresearchgate.net This suggests that the constituent compounds, such as kaurane (B74193) diterpenes, may play a role in this bioactivity.

While direct studies on 12alpha-Methoxygrandiflorenic acid are lacking, research on other ent-kaurane diterpenes provides insight into potential anti-inflammatory mechanisms. A study on two ent-kaurane diterpenes, ent-17-hydroxy-15-oxokauran-19-oic acid and ent-15α-hydroxy-16-kauran-19-oic acid, isolated from Gochnatia decora, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced production of inflammatory mediators in RAW264.7 macrophage cells. nih.gov These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-17 (IL-17). nih.gov The study also showed that these compounds inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these effects was proposed to be the blockage of the phosphorylation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Given the structural similarities among kaurane diterpenes, it is plausible that this compound may exert anti-inflammatory effects through similar pathways.

Inhibition of Enzyme Pathways (e.g., COX, NOS, NF-κB)

Kaurane diterpenes, the class of compounds to which this compound belongs, are recognized for their anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory effects of extracts from Wedelia chinensis, the plant source of this compound, have been noted, suggesting that its constituent compounds may act on key inflammatory pathways. mdpi.complos.org

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of genes involved in inflammation, including those for enzymes like COX-2 and inducible Nitric Oxide Synthase (iNOS). nih.gov Many natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. For instance, abietic acid, another diterpene, has been shown to suppress the activation of NF-κB, which in turn prevents downstream inflammatory processes. nih.gov While direct evidence for this compound is lacking, the known anti-inflammatory effects of related kaurane diterpenoids suggest that interference with the NF-κB pathway is a plausible mechanism of action. mdpi.com

Antioxidant Potential

Radical Scavenging Activity

The antioxidant potential of a compound is often evaluated by its ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov This activity involves the donation of a hydrogen atom or an electron to the radical, neutralizing it and terminating the oxidative chain reaction. nih.gov While extracts from the Wedelia genus have been assessed for antioxidant activities, specific radical scavenging data, such as IC50 values for this compound, are not documented in the reviewed literature. mdpi.com

Reducing Power Assays

The reducing power of a compound is another indicator of its potential antioxidant activity, often measured by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. A 2023 study on compounds from the petroleum ether extract of Wedelia chinensis isolated and tested several kaurane diterpenes. nih.gov Notably, the compound (-) kaur-16α-hydroxy-19-oic acid demonstrated good antioxidant activity as measured by its reducing power. nih.gov This finding for a structurally similar diterpene from the same plant suggests that this compound may also possess the ability to donate electrons, a key mechanism of antioxidant action. nih.gov

Other In Vitro Bioactivities (e.g., Cytotoxic, Enzyme Inhibition)

Kaurane diterpenoids are widely reported to possess cytotoxic activity against various cancer cell lines. nih.govmdpi.com Extracts from Wedelia chinensis have demonstrated anticancer effects, including the ability to induce apoptosis in prostate cancer cells. nih.gov

A study investigating various compounds from Wedelia chinensis found that the diterpene (-) kaur-16α-hydroxy-19-oic acid exhibited the highest cytotoxicity with a median lethal concentration (LC50) of 12.42 ± 0.87 μg/mL. nih.gov Another related compound, (-) kaur-16-en-19-oic acid, showed potent antiacetylcholinesterase and antibutyrylcholinesterase activity, indicating that kaurane diterpenes from this plant can engage in various forms of enzyme inhibition. nih.gov

Table 1: In Vitro Bioactivities of Related Kaurane Diterpenoids from Wedelia chinensis

Compound Name Bioactivity Finding Reference
(-) kaur-16α-hydroxy-19-oic acid Cytotoxicity Showed the highest cytotoxicity among tested compounds (LC50 = 12.42 ± 0.87 μg/mL). nih.gov
(-) kaur-16α-hydroxy-19-oic acid Antioxidant (Reducing Power) Possesses good antioxidant activity in terms of reducing power. nih.gov

Specific Target Interactions

Research into the specific molecular targets of kaurane diterpenoids has revealed interactions with key signaling proteins. For example, a study on the anti-angiogenic activity of diterpenoids from Wedelia chinensis found that certain kaurane compounds could inhibit vessel formation. nih.gov The most potent of these directly inhibited Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase activity and its downstream signaling pathways. nih.gov Although this compound was not the specific compound identified, this demonstrates the potential for this class of molecules to interact directly with protein kinases involved in critical cellular processes.

Cellular Pathway Modulation (e.g., DNA Damage Response, Kinase Inhibition)

The cytotoxic effects of many natural compounds are mediated through the modulation of cellular pathways that control cell fate, such as the DNA damage response (DDR). When DNA damage is irreparable, the DDR can trigger programmed cell death, or apoptosis. nih.govnih.gov

Extracts from Wedelia chinensis have been shown to induce apoptosis and alter cell cycle progression in cancer cells. nih.gov The cytotoxic activity reported for related kaurane diterpenes implies an ability to interfere with cell viability, potentially through the induction of overwhelming cellular stress or damage that activates apoptotic pathways. nih.gov While direct studies linking this compound to the DDR or specific kinase inhibition are absent, the established anticancer properties of its source plant and chemical family suggest that modulation of such pathways is a likely component of its bioactivity. nih.govnih.gov

Structure Activity Relationship Sar Studies

Influence of the 12α-Methoxy Group on Biological Potency

The presence and nature of substituents on the ent-kaurane skeleton can dramatically alter the biological profile of the molecule. The 12α-methoxy group of 12alpha-Methoxygrandiflorenic acid is a key structural feature. In a study evaluating cytotoxicity against the hepatocellular carcinoma (Hep-G2) cell line, 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid demonstrated an IC50 value of 27.3 ± 1.9 µM. researchgate.net The methoxy (B1213986) group at the C-12 position is believed to play a role in the molecule's interaction with biological targets. The electron-donating nature and the steric bulk of the methoxy group can influence the binding affinity and orientation of the compound within the active site of an enzyme or receptor.

Impact of Hydroxylations and other Substitutions on Activity

The introduction of hydroxyl groups and other substituents at various positions on the ent-kaurane nucleus significantly impacts biological activity. For instance, studies on various ent-kaurane diterpenoids have demonstrated that hydroxylation can either enhance or diminish cytotoxicity depending on the position and stereochemistry of the hydroxyl group.

Furthermore, the introduction of other functional groups, such as acetoxy groups, has also been shown to modulate activity. For example, 15α-acetoxy-ent-kaur-16-en-19-oic acid (xylopic acid) has been investigated for its anti-inflammatory and other biological effects. frontiersin.org The conversion of a hydroxyl group to an acetoxy group can alter the compound's pharmacokinetic properties and its interaction with target proteins.

Stereochemical Considerations in Biological Activity

The ent-kaurane skeleton is a complex, three-dimensional structure with multiple chiral centers, and its stereochemistry is a critical factor in determining biological activity. The "ent-" prefix denotes an enantiomeric relationship to the normal kaurane (B74193) series, meaning an inversion of configuration at key stereocenters (C-5, C-9, and C-10). mdpi.com This specific stereochemistry is fundamental to the recognition of these molecules by their biological targets.

The relative and absolute configuration of substituents can lead to significant differences in potency. For instance, the orientation of a hydroxyl or methoxy group (α or β) can affect the molecule's ability to form hydrogen bonds with a target protein. In some cases, epimers with different stereochemistry at a single carbon atom exhibit vastly different biological activities. For example, the stereoisomers of 15-acetoxy-16,17-ent-epoxy-kauran-19-oic acid showed selective trypanocidal activity. researchgate.net The determination of the absolute configuration, often achieved through techniques like single-crystal X-ray diffraction, is therefore essential for a complete understanding of the SAR of these compounds. researchgate.net

Comparison with Related ent-Kaurane Diterpenoids (e.g., Grandiflorenic Acid, 12α-Hydroxygrandiflorenic Acid)

Comparing the biological activity of this compound with that of its close structural analogs provides valuable insights into the SAR of this class of compounds.

Grandiflorenic Acid: This compound is the parent structure of this compound, lacking the 12α-methoxy group. Grandiflorenic acid has been shown to induce apoptosis and autophagy in various cancer cell lines. researchgate.net While a direct comparative study with this compound under the same experimental conditions is not readily available, the existing data suggest that both compounds possess cytotoxic properties. The addition of the 12α-methoxy group likely modifies the potency and potentially the mechanism of action.

12α-Hydroxygrandiflorenic Acid: This analog features a hydroxyl group at the C-12 position instead of a methoxy group. The difference between a hydroxyl and a methoxy group lies in the ability of the hydroxyl group to act as a hydrogen bond donor, whereas the methoxy group can only act as a hydrogen bond acceptor. This difference can significantly alter the binding interactions with target molecules.

The table below presents a comparison of the reported cytotoxic activities of this compound and a related ent-kaurane diterpenoid.

CompoundCell LineActivity (IC50)Reference
12α-Methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G227.3 ± 1.9 µM researchgate.net
9β-Hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G224.7 ± 2.8 µM researchgate.net

This data highlights that even with different substitution patterns, related ent-kaurane diterpenoids can exhibit comparable cytotoxic potencies.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are increasingly being employed to rationalize and predict the SAR of ent-kaurane diterpenoids.

Molecular Docking: This technique simulates the binding of a ligand (e.g., this compound) to the active site of a target protein. Molecular docking studies on other ent-kaurane diterpenoids have been used to predict their binding modes and affinities for various targets, including those involved in cancer and inflammation. researchgate.netnih.gov For instance, docking simulations can reveal key hydrogen bonds and hydrophobic interactions between the diterpenoid and the protein, providing a molecular basis for the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of ent-kaurane diterpenoids with known activities, QSAR models can be developed to predict the potency of new, untested analogs. mdpi.com These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters. A recent in silico analysis of 570 ent-kaurane diterpenoids highlighted their drug-like properties and potential for a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. mdpi.com

These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design of novel ent-kaurane diterpenoid-based therapeutic agents.

Analytical Methodologies for Quantitative Analysis

Chromatographic Quantitation Techniques (HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of 12alpha-Methoxygrandiflorenic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive compounds like diterpenoid acids. A reversed-phase HPLC method, likely employing a C18 column, would be effective for the separation of this compound. The mobile phase would typically consist of an organic solvent such as methanol (B129727) or acetonitrile, mixed with an aqueous solution containing a small percentage of an acid like formic or acetic acid to ensure the analyte is in its protonated form, leading to better peak shape and retention. For instance, a mobile phase of methanol-water (87:13, v/v) with 0.05% formic acid has been successfully used for the separation of similar resin acids. tandfonline.com

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 30 °C
Retention Time ~ 8.5 min

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, offers high resolution and sensitivity. However, due to the low volatility and polar nature of the carboxylic acid group in this compound, derivatization is a necessary step prior to analysis. Methylation, to convert the carboxylic acid to its corresponding methyl ester, is a common approach that increases the analyte's volatility and thermal stability. gov.bc.ca The analysis of diterpenes in propolis has been effectively carried out using GC-MS with temperature programming to ensure the separation of a wide range of compounds. nih.govacs.org

Spectroscopic Quantitation (UV-Vis)

UV-Vis spectroscopy can be utilized as a detection method in conjunction with HPLC for the quantification of this compound. The presence of chromophores, such as carbon-carbon double bonds within the diterpenoid structure, allows for the absorption of UV light. The wavelength of maximum absorbance (λmax) would need to be determined by scanning a pure standard of the compound. For related resin acids like abietic acid, detection wavelengths are often in the range of 210-240 nm. nih.govtandfonline.com While not as selective as mass spectrometry, UV-Vis detection is a cost-effective and robust method for routine quantitative analysis when dealing with relatively clean samples.

Table 2: Illustrative Linearity Data for HPLC-UV Quantitation

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
25380,542
50759,881
Correlation Coefficient (r²) 0.9999

Hyphenated Techniques (LC-MS, GC-MS) in Complex Mixtures

For the analysis of this compound in complex matrices such as biological samples or plant extracts, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is a powerful tool for the quantification of diterpenoid acids. researchgate.net Electrospray ionization (ESI) in the negative ion mode is typically employed for the analysis of acidic compounds, as it readily forms the [M-H]⁻ ion. nih.govresearchgate.net For enhanced selectivity and lower detection limits, Multiple Reaction Monitoring (MRM) can be used. nih.gov This technique involves monitoring a specific fragmentation transition from a precursor ion to a product ion, which is highly specific to the target analyte. A "pseudo MRM" has been utilized for kaurenoic acid where the precursor and product ions are the same, a technique applicable when fragmentation is minimal. nih.govresearchgate.net

Table 3: Proposed LC-MS/MS Parameters for this compound

ParameterValue
Ionization Mode Negative Electrospray (ESI-)
Precursor Ion (Q1) m/z corresponding to [M-H]⁻
Product Ion (Q3) To be determined via fragmentation studies
Collision Energy To be optimized
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly effective method for the detailed profiling of diterpenes and their derivatives in complex mixtures. nih.govresearchgate.net Following derivatization, the components are separated on a capillary column and ionized, most commonly by electron ionization (EI). The resulting mass spectra, which are rich in structural information, can be compared to spectral libraries for identification. For quantitative purposes, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, thereby increasing sensitivity and reducing interferences from the matrix. nih.gov The analysis of resin acids in environmental samples often utilizes GC-MS for both identification and quantification. nih.gov

Future Research Directions and Research Gaps

Discovery of Novel Biological Activities

To date, the documented biological activities of 12alpha-Methoxygrandiflorenic acid are limited. However, its classification as an ent-kaurane diterpenoid suggests a high probability of possessing a wide range of pharmacological properties. frontiersin.orgnih.govmdpi.com Many compounds within this class exhibit significant biological effects, including antibacterial, antifungal, anti-inflammatory, and cytotoxic activities. nih.govnih.govrsc.org

Future research should, therefore, embark on a comprehensive screening of this compound against a diverse panel of biological targets. This could include assays for:

Antimicrobial Activity: Testing against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step. Related compounds from Wedelia chinensis have already demonstrated moderate inhibitory activity against Staphylococcus aureus. nih.govtandfonline.com

Anticancer Activity: Evaluation against various human cancer cell lines is crucial, given that many ent-kaurane diterpenoids show potent cytotoxic effects. researchgate.netmdpi.com

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways, for instance, by measuring the inhibition of nitric oxide (NO) production in macrophage cell lines, could reveal its potential for treating inflammatory disorders. nih.gov

Antiviral Properties: Screening against a range of viruses could uncover previously unknown therapeutic applications.

Enzyme Inhibition: Assessing its inhibitory activity against key enzymes implicated in various diseases, such as cholinesterases or glucosidases, could point towards new treatment strategies for neurodegenerative diseases or diabetes. mdpi.comnih.gov

Elucidation of Detailed Molecular Mechanisms

For any observed biological activity, a thorough investigation into the underlying molecular mechanisms is paramount. This involves moving beyond simple phenotypic screening to identify the specific cellular and molecular targets of this compound. A widely accepted mechanism of action for some bioactive diterpenoids is the Michael addition of nucleophiles, like thiol groups in proteins, to α,β-unsaturated ketone moieties, leading to the deactivation of critical enzymes and disruption of cellular redox balance. mdpi.com

Future studies should aim to:

Identify Protein Targets: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify specific protein binding partners.

Map Signaling Pathways: Investigating how the compound modulates key signaling pathways involved in the observed biological effects, for example, apoptosis-related pathways in cancer cells or inflammatory signaling cascades.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how specific functional groups contribute to its biological activity. This will be invaluable for designing more potent and selective derivatives.

Chemoenzymatic Synthesis and Biotransformation for Novel Derivatives

The generation of novel derivatives of this compound through chemoenzymatic synthesis and biotransformation presents a promising avenue for enhancing its therapeutic potential and overcoming limitations such as low natural abundance. researchgate.net

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity of biocatalysts. This approach can be used to introduce specific modifications to the core structure of this compound, potentially leading to derivatives with improved activity, selectivity, and pharmacokinetic properties. researchgate.net

Biotransformation utilizes microorganisms or isolated enzymes to carry out specific chemical reactions on a substrate. This method is particularly useful for reactions that are difficult to achieve through conventional chemical means, such as regioselective and stereoselective hydroxylations. nih.govnih.gov Fungi, in particular, have been shown to be effective in the biotransformation of kaurane (B74193) diterpenoids, introducing hydroxyl groups at various positions on the diterpene skeleton. nih.gov

Future research in this area could involve:

Screening a diverse range of microorganisms (bacteria and fungi) for their ability to transform this compound.

Isolating and characterizing the enzymes responsible for the observed transformations.

Utilizing these biocatalysts to generate a library of novel derivatives for biological screening.

Development of Advanced Analytical Methods

To support the aforementioned research areas, the development of robust and sensitive analytical methods for the detection, quantification, and characterization of this compound and its derivatives is essential. While standard techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are currently used, there is scope for further refinement. nih.govtandfonline.comacdlabs.com

Future directions in analytical method development include:

High-Throughput Screening (HTS) Assays: Developing HTS-compatible assays to rapidly screen for the presence of this compound in natural extracts or synthetic reaction mixtures.

Hyphenated Techniques: Further leveraging the power of hyphenated techniques like LC-MS/MS and LC-NMR for the rapid identification and structural elucidation of novel derivatives from complex mixtures.

Quantitative Methods: Developing and validating sensitive quantitative methods for pharmacokinetic studies and to determine the concentration of the compound in biological matrices.

Exploration of Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in Wedelia chinensis is likely to be low, which could be a significant bottleneck for large-scale research and potential therapeutic development. Biosynthetic engineering offers a promising solution to this challenge by transferring the genetic machinery for its production into a microbial host, such as Escherichia coli or yeast, which can be grown in large-scale fermenters.

The biosynthesis of ent-kaurane diterpenoids originates from geranylgeranyl pyrophosphate (GGPP). frontiersin.orgnih.gov A series of enzymatic reactions catalyzed by terpene synthases and cytochrome P450 monooxygenases then lead to the diverse array of kaurane structures. mdpi.comnih.gov

Future research in this domain should focus on:

Identifying the Biosynthetic Genes: Elucidating the complete biosynthetic pathway of this compound in Wedelia chinensis and identifying all the genes encoding the necessary enzymes.

Heterologous Expression: Transferring these genes into a suitable microbial host and optimizing their expression to maximize product yield. nih.gov

Metabolic Engineering: Engineering the host's metabolic pathways to increase the supply of the precursor molecule GGPP and to divert metabolic flux towards the production of this compound. nih.gov

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic agents and a deeper understanding of the chemical diversity and biological significance of kaurane-type diterpenoids.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and characterizing 12alpha-Methoxygrandiflorenic acid in natural product extracts?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation. For purity assessment, use reverse-phase HPLC with UV detection at 254 nm and compare retention times with authenticated standards. Quantification can be achieved via calibration curves using isolated reference material .
  • Experimental Design : Include controls such as solvent blanks and spiked samples to validate specificity. Replicate analyses (n ≥ 3) ensure reproducibility .

Q. How can researchers optimize the isolation of this compound from plant matrices with minimal degradation?

  • Methodology : Use cold methanol or ethanol extraction under inert gas (e.g., nitrogen) to prevent oxidation. Fractionate crude extracts via column chromatography (silica gel or Sephadex LH-20) and monitor fractions using TLC or HPLC. Lyophilization preserves thermolabile components .
  • Data Contradictions : If yield varies across batches, assess solvent polarity, temperature, and plant material sourcing. Cross-validate with phytochemical databases to rule out misidentification .

Advanced Research Questions

Q. What mechanistic hypotheses explain the bioactivity of this compound in in vitro models, and how can they be tested experimentally?

  • Methodology :

Hypothesis Generation : Use molecular docking to predict interactions with target proteins (e.g., cyclooxygenase-2 or NF-κB).

Validation : Perform dose-response assays (e.g., ELISA for inflammatory markers) and compare with known inhibitors. Include negative controls (vehicle-only) and positive controls (e.g., dexamethasone) .

  • Data Interpretation : Address conflicting results (e.g., low IC50 but poor in vivo efficacy) by evaluating bioavailability via Caco-2 cell permeability assays or pharmacokinetic studies .

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound across studies?

  • Methodology :

Reproducibility Testing : Re-isolate the compound using original protocols and reanalyze under identical instrument conditions.

Collaborative Verification : Share raw data (e.g., FID files for NMR) with independent labs to confirm assignments .

  • Contradiction Sources : Variations may arise from solvent effects, pH, or isotopic impurities. Document all experimental parameters meticulously .

Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

  • Methodology :

Synthetic Routes : Employ regioselective methylation or hydroxylation via Sharpless epoxidation or enzymatic catalysis.

Characterization : Use X-ray crystallography for absolute configuration determination and 2D-NMR (COSY, HSQC) for stereochemical analysis.

SAR Design : Test derivatives in parallel assays (e.g., antimicrobial disk diffusion, cytotoxicity against HeLa cells) with statistical validation (ANOVA, p < 0.05) .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when studying this compound in interdisciplinary teams?

  • Guidelines :

  • Standardize protocols using platforms like Protocols.io .
  • Share raw data and code via repositories (e.g., Zenodo, GitHub).
  • Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .
    • Ethical Compliance : For biological studies, follow ARRIVE guidelines for in vivo experiments and obtain IRB approval for human cell line use .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

  • Methods :

  • Fit data to nonlinear regression models (e.g., log-dose vs. response) using GraphPad Prism or R.
  • Apply cluster-adjusted variance estimation if multiple observations per subject (e.g., longitudinal studies) .
    • Pitfalls : Avoid overreliance on p-values; report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.